molecular formula C6H6ClF2N3 B2836403 6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine CAS No. 1556909-99-9

6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine

Cat. No.: B2836403
CAS No.: 1556909-99-9
M. Wt: 193.58
InChI Key: OBIXFCGMARNHPW-UHFFFAOYSA-N
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Description

6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine is a chemical compound with the molecular formula C6H6ClF2N3 and a molecular weight of 193.58 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a chlorine atom and a difluoroethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine typically involves the reaction of 6-chloropyrazine-2-amine with 2,2-difluoroethylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Addition Reactions: The difluoroethyl group can participate in addition reactions with electrophiles and nucleophiles.

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF2N3/c7-4-1-10-3-6(12-4)11-2-5(8)9/h1,3,5H,2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIXFCGMARNHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)NCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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